2-(3-Fluoro-4-iodophenyl)acetic acid
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Overview
Description
2-(3-Fluoro-4-iodophenyl)acetic acid is an organic compound with the molecular formula C8H6FIO2. It is a versatile small molecule scaffold used in various chemical syntheses and research applications. The compound is characterized by the presence of both fluorine and iodine atoms attached to a phenyl ring, which makes it an interesting subject for study in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-iodophenyl)acetic acid typically involves the following steps:
Halogenation: The introduction of iodine and fluorine atoms into the phenyl ring can be achieved through halogenation reactions. For instance, starting from a phenylacetic acid derivative, selective iodination and fluorination can be performed using reagents like iodine monochloride (ICl) and Selectfluor, respectively.
Coupling Reactions: The Suzuki-Miyaura coupling reaction is often employed to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-iodophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Scientific Research Applications
2-(3-Fluoro-4-iodophenyl)acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound is used in the development of radiolabeled molecules for imaging studies. The presence of iodine allows for the incorporation of radioactive isotopes, making it useful in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.
Medicine: It is investigated for its potential use in drug development. The compound’s ability to undergo various chemical modifications makes it a valuable intermediate in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. .
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-iodophenyl)acetic acid depends on its specific application. In biological systems, the compound can interact with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets. For example, in radiolabeled imaging studies, the compound can bind to specific receptors, allowing for the visualization of biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-iodophenylacetic acid: This compound has a similar structure but with the positions of the fluorine and iodine atoms reversed.
3-Fluoro-4-bromophenylacetic acid: This compound contains a bromine atom instead of an iodine atom.
2-Fluoro-4-iodobenzoic acid: This compound has a carboxylic acid group attached directly to the phenyl ring instead of an acetic acid moiety.
Uniqueness
2-(3-Fluoro-4-iodophenyl)acetic acid is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring. This arrangement can influence the compound’s reactivity and interactions with other molecules. Additionally, the presence of both fluorine and iodine atoms provides opportunities for diverse chemical modifications, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-(3-fluoro-4-iodophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRUORQQYMIYDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743126 |
Source
|
Record name | (3-Fluoro-4-iodophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261874-58-1 |
Source
|
Record name | (3-Fluoro-4-iodophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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